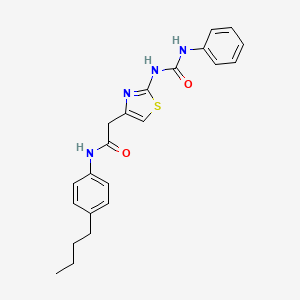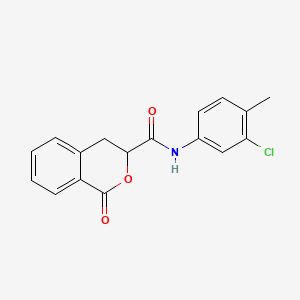![molecular formula C19H21N3O5S2 B11291529 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11291529.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fascinating fusion of heterocyclic rings and functional groups. Let’s break it down:
Thiazole Ring: The core structure contains a thiazole ring (1,3-thiazol-2-yl), which is a five-membered ring containing sulfur and nitrogen atoms.
Phenyl and Methoxy Groups: The compound features a 3,4-dimethoxyphenyl group, adding aromaticity and electron density.
Hydroxyl and Imino Groups: The 5-imino-2,5-dihydro-1H-pyrrol-3-ol moiety contributes to its intriguing properties.
準備方法
Synthetic Routes:: While specific synthetic routes for this compound are scarce, we can envision a multistep synthesis involving thiazole formation, phenylation, and subsequent functionalization. Researchers would likely explore various strategies, such as Hantzsch synthesis or cyclization reactions.
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited data. researchers might explore scalable routes based on existing synthetic pathways.
化学反応の分析
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation to form a quinone or other derivatives.
Reduction: Reduction of the imine group could yield an amine.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives of the thiazole ring, phenolic compounds, and substituted pyrroles.
科学的研究の応用
Chemistry::
Medicinal Chemistry: Exploration of its pharmacological properties.
Organic Synthesis: As a building block for novel compounds.
Antitumor Activity: Investigate its potential as an anticancer agent.
Enzyme Inhibition: Assess its effects on specific enzymes.
Materials Science: Incorporate it into polymers or materials.
Agrochemicals: Evaluate its pesticidal properties.
作用機序
The compound’s mechanism likely involves interactions with cellular targets, possibly through enzymatic inhibition, receptor binding, or redox processes. Further studies are needed to elucidate its precise mode of action.
類似化合物との比較
While direct analogs are scarce, we can compare it to related thiazole-containing molecules, such as 2-(4-methoxyphenyl)-thiazol acetic acid and [2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid . Its unique combination of functional groups sets it apart.
特性
分子式 |
C19H21N3O5S2 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxothiolan-3-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-15-4-3-11(7-16(15)27-2)13-9-28-19(21-13)17-14(23)8-22(18(17)20)12-5-6-29(24,25)10-12/h3-4,7,9,12,20,23H,5-6,8,10H2,1-2H3 |
InChIキー |
HADVVCMRMJTYDT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCS(=O)(=O)C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11291447.png)
![2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide](/img/structure/B11291450.png)
![N-(4-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11291453.png)
![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11291467.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B11291468.png)
![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291472.png)

![N~6~,N~6~-diethyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291482.png)
![N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11291485.png)
![3-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B11291491.png)
![1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one](/img/structure/B11291497.png)
![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291506.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11291512.png)

